(2-((4-Methoxybenzyl)amino)pyrimidin-5-yl)boronic acid
Description
(2-((4-Methoxybenzyl)amino)pyrimidin-5-yl)boronic acid is a boronic acid derivative featuring a pyrimidine core substituted at the 2-position with a 4-methoxybenzylamino group and at the 5-position with a boronic acid moiety. This compound is of interest in medicinal chemistry, particularly in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures. The boronic acid group enables conjugation with aryl halides, while the 4-methoxybenzyl (PMB) substituent may influence solubility, stability, and target binding affinity.
Properties
IUPAC Name |
[2-[(4-methoxyphenyl)methylamino]pyrimidin-5-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BN3O3/c1-19-11-4-2-9(3-5-11)6-14-12-15-7-10(8-16-12)13(17)18/h2-5,7-8,17-18H,6H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFJNCDMDFBVQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)NCC2=CC=C(C=C2)OC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BN3O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.07 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-((4-Methoxybenzyl)amino)pyrimidin-5-yl)boronic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as amidines and β-dicarbonyl compounds.
Introduction of the 4-Methoxybenzylamino Group: This step involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with 4-methoxybenzylamine.
Boronic Acid Formation:
Industrial Production Methods: Industrial production of (2-((4-Methoxybenzyl)amino)pyrimidin-5-yl)boronic acid follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The amino group on the pyrimidine ring can participate in various substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation of the boronic acid group.
Functionalized Pyrimidines: Formed through substitution reactions on the amino group.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Widely used as a reagent in Suzuki-Miyaura coupling to synthesize biaryl compounds, which are important in pharmaceuticals and materials science.
Biology:
Enzyme Inhibition: Boronic acids are known to inhibit serine proteases and other enzymes, making this compound a potential candidate for drug development.
Medicine:
Drug Development: The compound’s ability to form stable complexes with biological molecules makes it a valuable intermediate in the synthesis of pharmaceuticals.
Industry:
Material Science: Used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form strong covalent bonds.
Mechanism of Action
The mechanism of action of (2-((4-Methoxybenzyl)amino)pyrimidin-5-yl)boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group undergoes transmetalation with palladium catalysts, forming a palladium-boron complex. This complex then undergoes reductive elimination to form the desired carbon-carbon bond . The amino group on the pyrimidine ring can also interact with various biological targets, potentially inhibiting enzyme activity through covalent bonding.
Comparison with Similar Compounds
Structural Analogues and Their Properties
Key structural analogs differ in substituents at the pyrimidine 2-position and boronic acid esterification. Below is a comparative analysis:
Solubility and Stability
- The PMB group in the target compound likely increases lipophilicity, reducing aqueous solubility compared to analogs with polar groups (e.g., dimethylaminoethyl in 4b).
- Boronic acid esters (e.g., pinacol esters in 4b–4i) improve stability but require hydrolysis for reactivity. The target’s free boronic acid may offer direct utility but risks protodeboronation .
Biological Activity
(2-((4-Methoxybenzyl)amino)pyrimidin-5-yl)boronic acid is an organoboron compound that has attracted attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, synthesis, and applications in drug discovery.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄BN₃O₃ |
| Molecular Weight | 259.07 g/mol |
| IUPAC Name | (2-((4-Methoxybenzyl)amino)pyrimidin-5-yl)boronic acid |
| CAS Number | Not available |
Synthesis
The synthesis of (2-((4-Methoxybenzyl)amino)pyrimidin-5-yl)boronic acid typically involves a two-step process:
- Formation of Intermediate : The reaction of 2-amino-5-bromopyrimidine with 4-methoxybenzoyl chloride forms an intermediate.
- Borylation Reaction : This intermediate undergoes a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to yield the boronic acid product.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, which is crucial for enzyme inhibition and receptor modulation. The mechanisms include:
- Oxidative Addition : The palladium catalyst interacts with aryl or vinyl halides.
- Transmetalation : The boronic acid transfers its organic group to the palladium complex.
- Reductive Elimination : This step results in the formation of biaryl products and regeneration of the palladium catalyst .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including compounds similar to (2-((4-Methoxybenzyl)amino)pyrimidin-5-yl)boronic acid. For instance, certain related compounds have shown potent inhibition of COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
Antibacterial Activity
Research indicates that similar pyrimidine derivatives exhibit significant antibacterial activity against Staphylococcus aureus, with IC50 values ranging from 11.6 to 62.0 µM. These compounds not only inhibit biofilm formation but also reduce the viability of pre-formed biofilms .
Anticancer Potential
The compound has been investigated for its potential in cancer therapy. Studies have shown that certain pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines, demonstrating selective toxicity towards cancerous cells while sparing normal cells. For example, one study reported an IC50 value of 0.126 µM against MDA-MB-231 triple-negative breast cancer cells, indicating strong anticancer activity .
Case Studies
-
Anti-inflammatory Study :
- Objective : Evaluate the anti-inflammatory effects of pyrimidine derivatives.
- Findings : Compounds exhibited IC50 values against COX-2 comparable to celecoxib, suggesting potential as anti-inflammatory agents.
-
Antibacterial Study :
- Objective : Assess antibacterial activity against Staphylococcus aureus.
- Findings : Compounds demonstrated significant inhibition of biofilm formation and reduced bacterial viability.
-
Anticancer Study :
- Objective : Investigate anticancer properties in vitro.
- Findings : Selective inhibition of cancer cell proliferation with minimal effects on non-cancerous cells.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (2-((4-Methoxybenzyl)amino)pyrimidin-5-yl)boronic acid?
- Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated pyrimidine precursors. For example, substituting a bromine atom at the 5-position of 2-((4-methoxybenzyl)amino)pyrimidine with a boronic acid group via reaction with bis(pinacolato)diboron (B2Pin2) in the presence of Pd(PPh3)4 and K2CO3 under reflux conditions . Alternatively, nucleophilic substitution of a 5-chloro intermediate with a boronic acid moiety can be employed .
Q. How can the purity and structural integrity of this boronic acid derivative be validated?
- Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and liquid chromatography-mass spectrometry (LC-MS) to assess purity (>95% by analytical HPLC). Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 11B) is critical for verifying substitution patterns and boronic acid functionality. For example, 11B NMR should show a peak near δ 30 ppm, characteristic of boronic acids .
Q. What are the recommended storage conditions to ensure stability?
- Methodology : Store at 0–6°C under inert gas (argon or nitrogen) to prevent oxidation or hydrolysis of the boronic acid group. Lyophilization is recommended for long-term storage of aqueous solutions. Avoid exposure to moisture and protic solvents .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency in Suzuki-Miyaura reactions using this boronic acid?
- Methodology : Screen palladium catalysts (e.g., Pd(PPh3)4, PdCl2(dppf)) and bases (K2CO3, Na2CO3) in mixed solvents (toluene/MeOH or DMF/H2O). For sterically hindered substrates, microwave-assisted heating (100–120°C, 10–30 min) improves yields. Monitor reaction progress via LC-MS to identify byproducts like protodeboronation .
Q. What strategies address contradictory solubility data in different solvent systems?
- Methodology : Solubility varies with substituents and pH. For instance, the boronic acid group enhances aqueous solubility at basic pH (via B(OH)3− formation), while the 4-methoxybenzyl group increases lipophilicity. Pre-formulation studies using dynamic light scattering (DLS) and solubility parameter calculations (Hansen or Hildebrand) can reconcile discrepancies .
Q. How does the 4-methoxybenzyl (PMB) group influence the compound’s reactivity in biological assays?
- Methodology : The PMB group may act as a directing group in metal-catalyzed reactions or modulate pharmacokinetic properties (e.g., membrane permeability). To assess its role, synthesize analogs without the PMB group and compare bioactivity. For example, removal of PMB in kinase inhibitors often reduces cellular uptake .
Q. What computational tools predict binding modes of this boronic acid with target proteins?
- Methodology : Use molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics (GROMACS) to model hydrogen bonds between the boronic acid and catalytic residues (e.g., serine proteases). Density functional theory (DFT) can quantify bond covalency in enzyme-inhibitor complexes .
Q. How to troubleshoot low yields in multi-step syntheses involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
